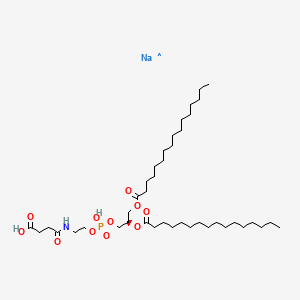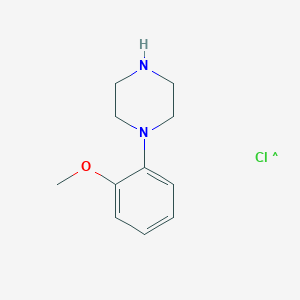![molecular formula C12H20NO4- B12366524 (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate typically involves the protection of the azepane nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions, revealing the reactive amine group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)amino]pentanedioate: Another Boc-protected compound used in organic synthesis.
tert-Butyl (2S)-2-aminopropanoate: A similar compound with a different carbon backbone.
Uniqueness
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical properties compared to other Boc-protected compounds. The azepane ring provides a different steric and electronic environment, making it valuable in the synthesis of specific target molecules.
Properties
Molecular Formula |
C12H20NO4- |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/p-1/t9-/m0/s1 |
InChI Key |
BKMVFOKQLCHCPK-VIFPVBQESA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
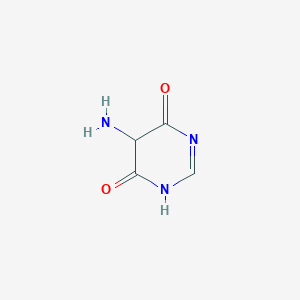
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)

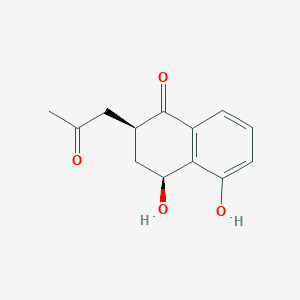
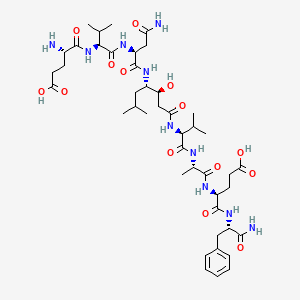


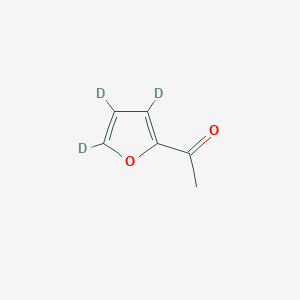
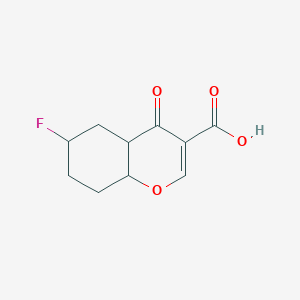
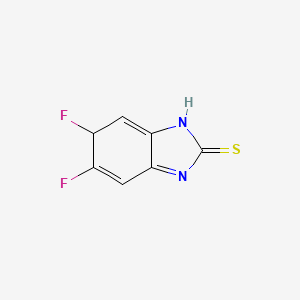
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
